N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a structurally complex benzamide derivative featuring three distinct pharmacophoric groups:
- 4-Methylbenzo[d]thiazol-2-yl: A sulfur-containing heterocycle linked to a methyl group, which enhances hydrophobic interactions and metabolic stability .
- Pyridin-2-ylmethyl: A pyridine-derived moiety that contributes to hydrogen bonding and π-π stacking with biological targets .
- 4-(Pyrrolidin-1-ylsulfonyl): A sulfonamide group substituted with pyrrolidine, improving solubility and modulating electronic effects .
This compound is hypothesized to target enzymes or receptors requiring dual hydrophobic and polar interactions, such as kinase inhibitors or protease modulators.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-18-7-6-9-22-23(18)27-25(33-22)29(17-20-8-2-3-14-26-20)24(30)19-10-12-21(13-11-19)34(31,32)28-15-4-5-16-28/h2-3,6-14H,4-5,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZQBJAULIQFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Moiety: Starting with 4-methylbenzo[d]thiazole, the compound is synthesized through a cyclization reaction involving 4-methylbenzenethiol and 2-aminobenzonitrile under acidic conditions.
Attachment of the Pyridine Group: The benzothiazole intermediate is then reacted with 2-pyridinemethanol in the presence of a dehydrating agent such as thionyl chloride to form the N-(pyridin-2-ylmethyl) derivative.
Sulfonylation: The next step involves the introduction of the pyrrolidin-1-ylsulfonyl group. This is achieved by reacting the intermediate with pyrrolidine and sulfonyl chloride under basic conditions.
Formation of the Benzamide: Finally, the compound is completed by coupling the sulfonylated intermediate with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl groups if present in derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial and anticancer properties. The thiazole and pyridine moieties are known to enhance biological activity, making this compound a candidate for drug development.
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial activities. The presence of the sulfonamide group in N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may contribute to its effectiveness against various bacterial strains. Studies have shown that thiazole derivatives can disrupt bacterial cell wall synthesis, leading to cell death.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Thiazole-based compounds have demonstrated activity against different cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole and pyridine rings can significantly affect cytotoxicity and selectivity towards cancer cells .
Pharmacological Applications
The pharmacological profile of this compound suggests potential uses in treating neurological disorders due to its anticonvulsant properties.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant effects of thiazole derivatives. For instance, compounds similar to this compound have shown promising results in animal models for epilepsy, providing a protective index against seizures .
Material Science Applications
Beyond medicinal uses, this compound's unique chemical structure allows for potential applications in material science, particularly in the development of new polymers and nanomaterials.
Polymer Chemistry
The sulfonamide group can be utilized to create functionalized polymers with enhanced thermal stability and mechanical properties. These materials could be useful in various industrial applications, including coatings and composites.
Nanotechnology
Research is ongoing into the use of thiazole-containing compounds as building blocks for nanomaterials. Their ability to form stable complexes with metals may lead to innovative applications in catalysis and nanomedicine.
Mechanism of Action
The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Similarities and Key Differences
The table below compares the target compound with four analogs from the literature:
Selectivity and Toxicity Considerations
- The target’s dual pyridine/thiazole motifs may reduce off-target effects compared to ’s purely sulfonamide-based structures, which often inhibit cytochrome P450 enzymes .
- ’s triazine-pyrrolidinyl derivatives demonstrate higher cytotoxicity, suggesting the target’s benzamide core may offer a safer profile .
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₂S. The compound features a benzothiazole moiety, a pyridine ring, and a pyrrolidine sulfonamide group, contributing to its biological activity.
1. Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown IC₅₀ values ranging from 3.58 to 15.36 μM against cancer cells, demonstrating their potential as anticancer agents . The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances their activity.
Table 1: Cytotoxicity of Benzothiazole Derivatives
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound 1 | A431 | 1.61 ± 1.92 |
| Compound 2 | Jurkat | 1.98 ± 1.22 |
| N-(4-methylbenzo[d]thiazol-2-yl)... | Various | TBD |
2. Antimicrobial Activity
Benzothiazole derivatives have been investigated for their antimicrobial properties. Studies have reported that certain thiazole compounds exhibit activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 31.25 μg/mL . The structural features that enhance this activity include the presence of sulfonamide groups.
Table 2: Antimicrobial Efficacy of Thiazole Compounds
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 31.25 |
| Compound B | Escherichia coli | TBD |
| N-(4-methylbenzo[d]thiazol-2-yl)... | Various | TBD |
3. Anti-inflammatory Activity
Compounds with benzothiazole structures are also noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Studies suggest that certain derivatives induce cell cycle arrest at the G2-M phase, contributing to their anticancer effects .
Case Studies
In a recent study, researchers synthesized a series of benzothiazole derivatives and evaluated their biological activities. One particular derivative demonstrated significant cytotoxicity against both cancerous and non-cancerous cell lines, with a selectivity index indicating lower toxicity towards normal cells compared to cancer cells .
Q & A
Q. What synthetic routes are commonly employed for synthesizing this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, often starting with coupling a benzo[d]thiazole derivative (e.g., 4-methylbenzo[d]thiazol-2-amine) with pyridin-2-ylmethylamine and a 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride intermediate. Key steps include:
- Amide bond formation : Catalyzed by coupling agents like EDCI/HOBt under inert conditions .
- Sulfonylation : Introducing the pyrrolidin-1-ylsulfonyl group via nucleophilic substitution .
Characterization : - NMR (1H/13C) : Validates regiochemistry and confirms substituent positions (e.g., pyridyl methyl protons at δ 4.8–5.2 ppm) .
- HPLC : Ensures purity (>98%) by comparing retention times to standards .
- Elemental analysis : Matches experimental vs. theoretical C/H/N/S percentages (e.g., C: 58.2% calc. vs. 57.9% obs.) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Q. What role do key functional groups (e.g., pyrrolidin-1-ylsulfonyl) play in physicochemical properties?
- Pyrrolidin-1-ylsulfonyl : Enhances solubility via hydrogen bonding and modulates lipophilicity (logP ~2.5) .
- Benzo[d]thiazole : Contributes to π-π stacking in target binding .
- Pyridin-2-ylmethyl : Improves bioavailability through charge-transfer interactions .
Advanced Research Questions
Q. How can molecular docking studies inform structure-activity relationship (SAR) optimization?
- Docking protocols : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., kinases or GPCRs). For example, the benzo[d]thiazole moiety may occupy hydrophobic pockets, while the sulfonyl group forms hydrogen bonds with catalytic residues .
- Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC50 values to prioritize analogs .
Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC50 values)?
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Metabolic stability testing : Assess liver microsome degradation to rule out false negatives due to rapid clearance .
- Structural analogs : Synthesize derivatives with modified sulfonyl or pyrrolidine groups to isolate contributing factors .
Q. How can synthetic efficiency be improved for low-yielding steps?
- Design of Experiments (DoE) : Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions. For example, switching from DMF to THF increased yields by 20% in a similar benzamide synthesis .
- Flow chemistry : Continuous flow systems enhance reproducibility and scalability for sensitive intermediates (e.g., diazo compounds) .
Q. What methodologies are used to evaluate metabolic stability and toxicity?
- In vitro assays :
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- hERG binding : Patch-clamp assays to assess cardiac toxicity risks .
- In silico tools : ADMET Predictor™ estimates bioavailability (%F >50%) and hepatotoxicity .
Q. How can crystallography or NMR elucidate conformational flexibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
